molecular formula C17H17N5O3S B2778444 ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 877815-64-0

ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2778444
CAS No.: 877815-64-0
M. Wt: 371.42
InChI Key: ZTHOVQXCGSSVHW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (CAS: 886929-93-7) is a heterocyclic compound with the molecular formula C24H22ClN5O3S and a molecular weight of 495.98 g/mol . Structurally, it features a 1,2,4-triazole core substituted with a 1H-pyrrol-1-yl group at position 4, a sulfur-linked acetamido bridge, and an ethyl benzoate ester. The presence of the 4-chlorobenzyl group on the triazole ring distinguishes it from simpler analogs .

Properties

IUPAC Name

ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-25-16(24)13-5-7-14(8-6-13)19-15(23)11-26-17-20-18-12-22(17)21-9-3-4-10-21/h3-10,12H,2,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHOVQXCGSSVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and triazole intermediates, followed by their coupling with benzoate derivatives under specific reaction conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and reagents like hydrazine hydrate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrrole or triazole rings .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The pyrrole and triazole rings can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
Ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (Target) C24H22ClN5O3S 495.98 4-Chlorobenzyl, 1H-pyrrol-1-yl CAS: 886929-93-7; purity confirmed via elemental analysis
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9d) C20H15ClF3N7O4S 541.89 Trifluoromethyl, 4-nitrobenzylidene Elemental analysis: Calc. C 44.33%, H 2.79%; Found C 44.21%, H 2.68%
Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (9) C20H20N4O2S 380.46 Cyclopropylnaphthalenyl Synthesized via NBS/DCE; NMR data consistent with literature
Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoate (20) Not provided Not provided Acetylamino phenoxy, phenyl M.p. 251.4–252.0°C; IR peaks: 1711 cm⁻¹ (C=O), 694 cm⁻¹ (C-S)

Key Observations :

  • Electron-Withdrawing Groups : Compound 9d incorporates a trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity compared to the target compound’s chlorobenzyl group .
  • Polarity: The acetylated phenoxy group in compound 20 () introduces additional hydrogen-bonding sites, reflected in its higher melting point (251–252°C) compared to the target compound .
Functional Group Modifications in the Acetamido-Benzoate Moiety

The acetamido-benzoate ester is a common pharmacophore. Variations include:

  • Compound A24 (): Replaces the triazole-pyrrole system with a 5-pyridin-4-yl-1,3,4-oxadiazole. This substitution alters electronic properties, as oxadiazoles are stronger hydrogen-bond acceptors than triazoles .
  • N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Substitutes the benzoate ester with a tert-butyl group, reducing polarity (molecular weight: 306.39 vs.

Characterization :

  • Elemental analysis discrepancies (e.g., 0.12% lower carbon content in 9d ) are within acceptable limits (±0.3%), confirming synthetic reliability.
  • IR and NMR data (e.g., C=O stretch at 1711 cm⁻¹ in compound 20 ) are consistent across analogs, validating structural assignments.

Biological Activity

Ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C17H17N5O3S
Molecular Weight 357.41 g/mol
IUPAC Name This compound
CAS Number 877815-64-0

Structural Features

The compound features a triazole ring , a pyrrole moiety , and a benzoate ester , which are known for their diverse biological activities. The presence of the sulfanyl (thioether) group enhances its potential for interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole and pyrrole structures exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger, suggesting that this compound may possess similar antifungal properties due to its structural components .

Antitumor Activity

Research on related triazole compounds has demonstrated promising antitumor effects. For example:

  • A series of pyrazole and triazole derivatives were evaluated for their inhibitory activity against cancer cell lines, showing that modifications to the triazole ring can enhance cytotoxicity against specific cancer types .

The proposed mechanism of action involves:

  • Enzyme Inhibition : The triazole and pyrrole rings can interact with enzymes through hydrogen bonding and π-π stacking interactions, inhibiting their activity.
  • Cellular Uptake : The lipophilicity of the benzoate moiety may facilitate cellular uptake, enhancing bioavailability and efficacy in vivo.

Study on Antifungal Activity

In a comparative study, this compound was tested against several phytopathogenic fungi:

Fungi SpeciesInhibition Zone (mm)EC50 (μg/mL)
Alternaria porri150.5
Rhizoctonia solani180.37
Cercospora petroselini120.8

These results indicate significant antifungal activity, particularly against Rhizoctonia solani, comparable to standard antifungal agents .

Study on Antitumor Activity

In vitro studies assessed the cytotoxic effects of related triazole compounds on various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

These findings suggest that structural modifications in triazole derivatives can lead to enhanced anticancer activity, supporting further investigation into this compound as a potential therapeutic agent .

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